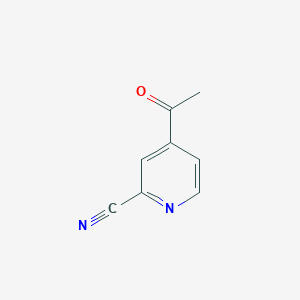

4-Acetyl-2-cyanopyridine

Beschreibung

Contextualization within Pyridine (B92270) Chemistry and Nitrile Derivatives

The scientific interest in 4-Acetyl-2-cyanopyridine is best understood by examining the broader classes of compounds to which it belongs: pyridines and nitriles.

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a cornerstone of modern chemistry. rsc.orgdovepress.com It is a "privileged scaffold," meaning its structure appears in a vast array of biologically active compounds and approved pharmaceuticals. rsc.orgmdpi.com The nitrogen atom in the pyridine ring imparts unique properties, such as weak basicity and increased water solubility, which can enhance the pharmacological characteristics of a drug molecule. mdpi.com

Pyridine derivatives are integral to numerous therapeutic agents, including those with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. dovepress.commdpi.comfrontiersin.org Their versatility as both reactants and starting materials for structural modifications makes them highly valuable in the discovery of new drugs. enpress-publisher.com The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the electronic and steric properties of a molecule, thereby optimizing its biological activity. nih.govphys.org

Cyanopyridines, which are pyridine rings bearing a cyano (-C≡N) group, are highly versatile intermediates in organic synthesis. thieme-connect.deorientjchem.org The cyano group is a powerful electron-withdrawing group and can be readily converted into a variety of other functional groups, such as carboxylic acids, amides, amines, and ketones. This chemical reactivity makes cyanopyridines valuable precursors for constructing complex heterocyclic systems. tandfonline.comresearchgate.net

For instance, 2-amino-3-cyanopyridines are important intermediates for the synthesis of novel and synthetically useful heterocyclic compounds. tandfonline.comresearchgate.net Cyanopyridines are also used in the industrial production of important chemicals like nicotinamide (B372718) and nicotinic acid. orientjchem.orgbeilstein-journals.org The reactivity of the cyano group, combined with the inherent properties of the pyridine ring, makes cyanopyridines like this compound powerful tools for synthetic chemists.

Significance of Pyridine Scaffolds in Chemical Synthesis and Medicinal Chemistry

Historical Perspective of this compound and Analogous Compounds

The development of synthetic methods for cyanopyridines has a long history. Early methods for preparing 2-cyanopyridines involved the reaction of cyanogen (B1215507) with 1,3-dienes, as detailed in a patent from 1950. google.com Another key historical development was the cyanation of pyridine N-oxides, a method reported in 1959 that provided a new route to these compounds. acs.org

The synthesis of functionalized cyanopyridines, including acetyl-substituted derivatives, has evolved over time. A 2005 study reported a one-pot conversion of various pyridines to their 2-cyano derivatives, including the synthesis of this compound (referred to as 4-acetyl-2-pyridinecarbonitrile in the paper) in a 53% yield. thieme-connect.de This method involved the in-situ generation of an N-nitropyridinium salt followed by treatment with potassium cyanide.

Analogous compounds, such as 2-acetyl-6-cyanopyridines, have also been developed as intermediates for the synthesis of more complex molecules like oligo-2,6-pyridines, as described in a 1996 patent. google.com The historical progression of synthetic methods highlights a continuous effort to improve efficiency, selectivity, and the range of accessible cyanopyridine structures for research and development.

Table 2: Selected Synthesis of Substituted 2-Cyanopyridines

| Starting Pyridine | Product | Yield (%) | Reference |

|---|---|---|---|

| 3-Methylpyridine | 3-Methyl-2-pyridinecarbonitrile | 75 | thieme-connect.de |

| 4-Methylpyridine | 4-Methyl-2-pyridinecarbonitrile | 42 | thieme-connect.de |

| 4-Acetylpyridine (B144475) | 4-Acetyl-2-pyridinecarbonitrile | 53 | thieme-connect.de |

| 5-Acetylpyridine | 5-Acetyl-2-pyridinecarbonitrile | 10 | thieme-connect.de |

Research Gaps and Future Directions in this compound Studies

While this compound is a known compound, its full potential as a synthetic intermediate remains an area for further exploration. Current research in pyridine chemistry points to several promising future directions.

A significant challenge in pyridine chemistry is the selective functionalization of the ring, particularly at the C-H bonds. nih.govresearchgate.net Future research could focus on developing new catalytic methods for the direct functionalization of the this compound scaffold. For example, developing reactions that selectively target the C-H bonds at the 3, 5, or 6 positions would open up new avenues for creating novel derivatives with unique properties.

Another area of interest is the use of modern synthetic techniques, such as photoredox catalysis, to activate this compound in novel ways. mdpi.com These methods could enable the introduction of a wider range of functional groups under mild reaction conditions.

Furthermore, the exploration of this compound in multicomponent reactions could lead to the rapid assembly of complex molecules from simple starting materials. mdpi.com Given the compound's two distinct reactive sites—the acetyl and cyano groups—it is well-suited for use in tandem reactions to build diverse heterocyclic libraries for screening in medicinal chemistry and materials science. The systematic investigation of its reactivity in such transformations represents a clear research gap and a promising direction for future studies.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-acetylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c1-6(11)7-2-3-10-8(4-7)5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBKYNNZZGLAYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479250 | |

| Record name | 4-ACETYL-2-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52689-18-6 | |

| Record name | 4-ACETYL-2-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Acetyl 2 Cyanopyridine and Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a straightforward route to 2-cyanopyridines, often involving the activation of the pyridine (B92270) ring to facilitate nucleophilic attack by a cyanide source.

Cyanation of Pyridine Derivatives.rsc.org

The introduction of a cyano group onto a pyridine ring can be achieved through various cyanation methods. thieme-connect.de These methods often require the activation of the pyridine nucleus to make it susceptible to nucleophilic attack by cyanide ions. thieme-connect.de

A common strategy for the cyanation of pyridines involves the activation of the pyridine nitrogen, which enhances the electrophilicity of the ring and facilitates nucleophilic attack by a cyanide ion. thieme-connect.de This activation can be achieved by forming N-nitropyridinium salts as intermediates. For instance, dinitrogen pentoxide, generated in situ, can react with pyridine to form the corresponding N-nitropyridinium salt. This intermediate is then treated with a cyanide source, such as potassium cyanide (KCN), to yield the 2-cyanopyridine (B140075) derivative. thieme-connect.de This one-pot method avoids the need to isolate N-oxides or other activated intermediates. thieme-connect.de

A study reported the direct cyanation of various pyridine derivatives, including acylpyridines, by pretreatment with nitric acid and trifluoroacetic anhydride, followed by the addition of aqueous potassium cyanide. thieme-connect.de This method successfully produced 4-acetyl-2-pyridinecarbonitrile (4-acetyl-2-cyanopyridine) in a 53% yield. thieme-connect.de

Table 1: One-pot Synthesis of 2-Cyanopyridines thieme-connect.de

| Starting Pyridine | Product | Yield (%) |

| 4-Acetylpyridine (B144475) | 4-Acetyl-2-pyridinecarbonitrile | 53 |

| 3,4-Lutidine | 2-Cyano-3,4-lutidine | 45 |

| 3,5-Lutidine | 2-Cyano-3,5-lutidine | 78 |

| 4-Chloropyridine | 4-Chloro-2-cyanopyridine | 55 |

| 3-Chloropyridine | 3-Chloro-2-cyanopyridine | 81 |

This table is based on data from a study on the one-pot conversion of pyridines to 2-cyanopyridines. thieme-connect.de

Pyridine N-oxides are versatile intermediates for the synthesis of 2-cyanopyridines. thieme-connect.deresearchgate.netchem-soc.si The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic substitution. researchgate.net The reaction of pyridine N-oxides with a cyanide source in the presence of an activating agent, such as an alkylating or acylating agent, is a common method. thieme-connect.dechem-soc.si

For example, the cyanation of 3-substituted pyridine 1-oxides with trimethylsilanecarbonitrile and dimethylcarbamoyl chloride in dichloromethane (B109758) has been shown to selectively produce 3-substituted-2-pyridinecarbonitriles in high yields. clockss.org This method is effective for a range of substituents, including methyl, methoxy, hydroxyl, and chloro groups. clockss.org

Another approach involves the direct α-cyanation of pyridine N-oxides using zinc cyanide (Zn(CN)₂) as the cyanide source and an acylating agent like dimethylcarbamoyl chloride in a suitable solvent at elevated temperatures. researchgate.netchem-soc.si This method has been successfully applied to the synthesis of 2-cyano-4-amidopyridine from 4-amidopyridine N-oxide, providing a good yield and avoiding the use of more expensive cyanide reagents. chem-soc.si

Table 2: Cyanation of 3-Substituted Pyridine 1-Oxides clockss.org

| 3-Substituent (X) | Product | Yield (%) |

| -CH₃ | 3-Methyl-2-pyridinecarbonitrile | >90 |

| -OCH₃ | 3-Methoxy-2-pyridinecarbonitrile | >90 |

| -OH | 3-Hydroxy-2-pyridinecarbonitrile | >90 |

| -Cl | 3-Chloro-2-pyridinecarbonitrile | >90 |

| -CN | 3-Cyano-2-pyridinecarbonitrile & 5-Cyano-2-pyridinecarbonitrile | Approx. equal amounts |

| -COOCH₃ | 3-Carbomethoxy-2-pyridinecarbonitrile & 5-Carbomethoxy-2-pyridinecarbonitrile | Approx. equal amounts |

This table is based on data from a study on the regioselective cyanation of 3-substituted pyridine 1-oxides. clockss.org

The formation of N-alkyl or N-acyl-pyridinium cations is another effective strategy to activate the pyridine ring for nucleophilic cyanation. thieme-connect.deresearchgate.net These pyridinium (B92312) salts are highly susceptible to the addition of nucleophiles. researchgate.net

The reaction of N-acylpyridinium salts with cyanide ions can lead to the formation of 2-cyanopyridines. thieme-connect.de This process typically involves an addition-elimination mechanism. thieme-connect.de The generation of N-acylpyridinium ions can be achieved by reacting pyridine derivatives with acylating agents like pivaloyl chloride in the presence of silyl (B83357) triflates. researchgate.net

While the direct cyanation of N-alkylpyridinium salts is a known method, it can sometimes be a multi-step process which may not be ideal for industrial-scale synthesis. thieme-connect.degoogle.com

N-aminopyridinium salts are also effective precursors for the synthesis of cyanated pyridine derivatives. thieme-connect.de These salts can be generated and subsequently reacted with a cyanide source. thieme-connect.de Recent developments have shown that N-sulfonylaminopyridinium salts can be used in photoredox-catalyzed reactions to achieve the synthesis of sulfonaminated compounds, indicating their utility as reactive intermediates. researchgate.net

The substitution of a halogen atom, particularly at the 2-position of the pyridine ring, with a cyanide group is a widely used method for synthesizing 2-cyanopyridines. thieme-connect.degoogle.com This nucleophilic aromatic substitution reaction is often carried out using a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.com

The reaction can be catalyzed by transition metals, such as palladium or copper, to facilitate the cyanation. google.com For instance, the cyanation of 2-halopyridines can be achieved using zinc cyanide (Zn(CN)₂) with a palladium catalyst. The use of a phase transfer catalyst in an aqueous solvent system has also been developed to provide an improved and more industrially applicable process. google.com

Table 3: Palladium-Catalyzed Cyanation of 2-Chloro-5-iodopyridine

| Reagent | Amount |

| 2-Chloro-5-iodopyridine | 1.0 mmol |

| Zn(CN)₂ | 1.2 mmol |

| Pd(PCy₃)₂ | 5 mol% |

| DMF | 5 mL |

| Condition | Outcome |

| 100°C, 12 h under N₂ | 89% yield, >99% purity by HPLC |

This table is based on data from a study on the direct cyanation of 2-chloro-5-halopyridines.

Application of N-aminopyridinium Cations

Ammoxidation of Methylpyridines

Ammoxidation is a significant gas-phase catalytic reaction for the synthesis of cyanopyridines from methylpyridines (picolines). thieme-connect.de This process involves the reaction of a methylpyridine with ammonia (B1221849) and an oxygen source, typically air, at elevated temperatures over a heterogeneous catalyst. google.comprocurementresource.com The reaction converts the methyl group into a nitrile (cyano) group. mdpi.com

The general reaction is as follows: CH₃-C₅H₄N + NH₃ + 1.5 O₂ → NC-C₅H₄N + 3 H₂O

This method is a cornerstone for the industrial production of the parent 2-, 3-, and 4-cyanopyridines from their corresponding picolines. thieme-connect.de

On an industrial scale, the ammoxidation of methylpyridines is a continuous process often carried out in a fluidized bed reactor. mdpi.com The reaction is highly exothermic and requires careful temperature control, typically operating in a range of 300°C to 450°C. google.commdpi.com

Catalyst Systems: The choice of catalyst is crucial for achieving high yield and selectivity. Vanadium-based oxides are the most common catalysts, frequently supported on carriers like titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), or silica (B1680970) (SiO₂). mdpi.comect-journal.kz These catalysts are often enhanced with various promoters to improve performance. For instance, modifying vanadium-titanium (B8517020) (V-Ti) catalysts with tin dioxide (SnO₂) has been shown to increase activity and provide isonicotinonitrile (4-cyanopyridine) with yields of 95-97% from 4-methylpyridine. ect-journal.kz Similarly, V-Ti-Zr catalysts have demonstrated high selectivity for producing nicotinonitrile (3-cyanopyridine) with yields of 92-96%. ect-journal.kz

Selectivity: Selectivity is a major consideration in the ammoxidation process. The primary goal is to maximize the conversion of the methyl group to a nitrile while minimizing side reactions, such as the complete oxidation of the molecule to carbon dioxide and water, or the formation of pyridine. chimia.chresearchgate.net When the starting material contains multiple methyl groups, such as in lutidines (dimethylpyridines), achieving regioselectivity to ammoxidize a specific methyl group presents a significant challenge. thieme-connect.de The composition of the catalyst and the precise ratio of reactants (methylpyridine, ammonia, air, and sometimes water) are critical parameters that determine the yield and selectivity of the desired cyanopyridine. mdpi.com

Table 1: Examples of Catalytic Systems in Methylpyridine Ammoxidation

| Starting Material | Catalyst System | Temperature (°C) | Conversion (%) | Yield (%) | Target Product | Reference |

|---|---|---|---|---|---|---|

| 3-Methylpyridine | V₂O₅/MoO₃/ZrO₂/TiO₂ | 340 | 95 | - | 3-Cyanopyridine (B1664610) | mdpi.com |

| 3-Methylpyridine | Molybdenum on Silica Gel | 380 | 99 | 95 | 3-Cyanopyridine | mdpi.com |

| 3-Methylpyridine | V-Ti-Zr | - | - | 92-96 | 3-Cyanopyridine | ect-journal.kz |

| 4-Methylpyridine | V-Ti-Sn | - | - | 95-97 | 4-Cyanopyridine (B195900) | ect-journal.kz |

| 3-Methylpyridine | V-Ti | - | - | 93-95 | 3-Cyanopyridine | ect-journal.kz |

Dehydration, Decarboxylation, and Oxidation Reactions

A variety of synthetic routes to 2-cyanopyridines rely on the transformation of other functional groups, such as primary amides, alcohols, and derivatives of carboxylic acids, through dehydration, decarboxylation, and/or oxidation reactions. thieme-connect.de

The dehydration of a primary amide group at the 2-position of the pyridine ring is a direct method for forming the 2-cyano group. thieme-connect.de Pyridine-2-carboxamide can be converted to 2-cyanopyridine using dehydrating agents like phosphorus pentoxide (P₂O₅) or a combination of cyanuric chloride and N,N-disubstituted formamide (B127407) under mild conditions. ekb.egmdpi.com Another patented method describes the liquid-phase dehydration of 2-picolinamide using a catalyst composed of a basic metal oxide supported on materials like SiO₂, CeO₂, or ZrO₂. google.com The conversion of primary alcohols is also a recognized pathway to cyanopyridines. thieme-connect.de

Derivatives of 2-pyridylacetic esters serve as precursors for pyridine-2-carbonitrile (B1142686). thieme-connect.de Specifically, the oximinocarbonates and carbamates derived from these esters can be transformed into the corresponding nitrile. thieme-connect.de Research has shown that the stereochemistry of the oxime precursor is critical; anti-oximes of 2-pyridylacetic acid esters are rapidly converted to pyridine-2-carbonitrile under various conditions. researchgate.netlookchem.com In contrast, the corresponding syn-oximes can be deprotected to the carboxylic acid, which then undergoes fragmentation to yield the nitrile. researchgate.netlookchem.com

The dehydration of aldoximes is a reliable method for nitrile synthesis. Pyridine-2-aldehyde oxime can be effectively dehydrated to produce 2-cyanopyridine. thieme-connect.de One reported method uses titanium(III) trifluoromethanesulfonate (B1224126) (TiCl₃(OTf)) at 80°C, achieving a 95% yield. lookchem.com In addition to chemical methods, biocatalytic routes have been explored. A novel aldoxime dehydratase enzyme, found in the bacterium Rhodococcus sp., can catalyze the dehydration of various aldoximes, including pyridine aldoximes, to form the corresponding nitriles. scispace.comnih.gov The enzyme was shown to convert E-pyridine-3-aldoxime stoichiometrically into 3-cyanopyridine. nih.gov

Derivatives of Pyridylacetic Esters, Oximinocarbonates, and Carbamates

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound and its derivatives aims to create more environmentally benign and sustainable chemical processes. consensus.appcolab.ws These principles focus on reducing waste, minimizing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. consensus.appsigmaaldrich.com

Several key green chemistry principles are relevant to the synthesis of this compound:

Prevention of Waste: This foundational principle emphasizes designing synthetic routes that minimize the generation of waste, rather than treating it after it has been created. consensus.appacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. consensus.appacs.org This reduces the formation of by-products.

Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity to human health and the environment. consensus.appsigmaaldrich.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with innocuous alternatives whenever possible. consensus.appsigmaaldrich.com For instance, using water as a solvent in multicomponent reactions for preparing 2-amino-3-cyanopyridine (B104079) derivatives represents an environmentally friendly approach. smolecule.com

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to reduce energy consumption. consensus.app

Use of Renewable Feedstocks: Whenever feasible, raw materials should be from renewable sources rather than depleting ones. consensus.appathensjournals.gr

Reduce Derivatives: Unnecessary derivatization steps, such as the use of protecting groups, should be avoided as they require additional reagents and generate waste. sigmaaldrich.comacs.org

Catalysis: Catalytic reagents are generally superior to stoichiometric reagents as they are used in smaller amounts and can be recycled, reducing waste. consensus.appacs.org The use of magnetically recoverable nano-catalysts in the synthesis of pyridine derivatives is an example of this principle in action. smolecule.com

One notable application of green chemistry in this area is the multicomponent reaction for synthesizing 2-amino-3-cyanopyridine derivatives, which can utilize water as a solvent at a moderate temperature of 60 °C, leading to good yields and an environmentally benign process. smolecule.com

Table 1: Application of Green Chemistry Principles in Pyridine Derivative Synthesis

| Green Chemistry Principle | Application in Pyridine Synthesis | Reference |

| Safer Solvents | Use of water as a solvent in multicomponent reactions. | smolecule.com |

| Energy Efficiency | Reactions conducted at moderate temperatures (e.g., 60 °C). | smolecule.com |

| Catalysis | Use of magnetically recoverable nano-catalysts. | smolecule.com |

| Waste Prevention | Multicomponent reactions with good yields minimize waste. | smolecule.com |

Synthetic Challenges and Optimization Strategies

The synthesis of this compound presents several challenges that necessitate careful optimization of reaction conditions to achieve desirable yields and purity.

The yield of this compound is highly dependent on the chosen synthetic route and reaction parameters. For instance, in the direct cyanation of 4-acetylpyridine, the reaction of the pre-treated pyridine with potassium cyanide can result in a moderate yield of 53%. thieme-connect.de

Temperature is a critical factor influencing reaction outcomes. In the synthesis of indolizine (B1195054) derivatives from pyridinium salts, a reaction involving a 4-acetyl pyridinium yielded a low amount of product at 40 °C. mdpi.com However, reducing the temperature to 25 °C in a similar reaction with 4-cyanopyridinium significantly increased the yield from 40% to 63%. mdpi.com This suggests that lower temperatures can be beneficial in certain synthetic steps involving related structures.

The choice of catalyst and solvent system is also crucial. Photocatalytic systems, such as those using 4CzIPN, have been explored for various organic transformations. rsc.org Optimization of such a system for the synthesis of secondary alcohols involved screening different photocatalysts, solvents, and bases to achieve better yields. rsc.org For example, using 4CzIPN (2 mol%) and CsF in DMF under blue LED irradiation was found to be effective. rsc.org

Table 2: Optimization of Reaction Conditions for Pyridine Derivatives

| Reaction Type | Reactants | Conditions | Yield | Reference |

| Direct Cyanation | 4-Acetylpyridine, HNO₃, TFAA, KCN | Room temperature, 12h | 53% | thieme-connect.de |

| Cycloaddition | 4-Acetyl pyridinium, alkyne | 40 °C, Tris buffer | Low | mdpi.com |

| Cycloaddition | 4-Cyanopyridinium, alkyne | 40 °C, Tris buffer | 40% | mdpi.com |

| Cycloaddition | 4-Cyanopyridinium, alkyne | 25 °C, vigorous stirring | 63% | mdpi.com |

| Photocatalysis | Aryl acetic acids, (hetero)aromatic aldehydes | 4CzIPN (2 mol%), CsF, DMF, 40W blue LED | Good to moderate | rsc.org |

After synthesis, the isolation and purification of this compound are essential to obtain a product of high purity. Common techniques include filtration, washing, and recrystallization.

In a direct cyanation synthesis, after the reaction is complete, the solution is extracted with a solvent like dichloromethane (CH₂Cl₂). thieme-connect.de The resulting crude product is then purified by column chromatography on silica gel using a solvent mixture such as ethyl acetate-hexane (1:1). thieme-connect.de The final product is obtained as yellow prisms. thieme-connect.de

In some cases, the product precipitates from the reaction mixture and can be collected by suction filtration. orgsyn.org This is often followed by washing with cold water to remove impurities. orgsyn.org For instance, in the synthesis of a pyridinium salt from 2-acetyl-6-cyanopyridine, the product was isolated by filtration and washed with dichloromethane. google.com

Chemical Reactivity and Reaction Mechanisms of 4 Acetyl 2 Cyanopyridine

Reactivity of the Nitrile Group

The cyano (C≡N) group at the 2-position of the pyridine (B92270) ring is a versatile functional group that readily participates in additions, hydrolysis, and cyclization reactions. Its electrophilicity is enhanced by the electron-withdrawing character of the pyridine ring.

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility. A prominent example is the reaction with thiol-containing molecules.

Studies have demonstrated that 2-cyanopyridine (B140075) derivatives, including those with electron-withdrawing groups like 4-acetyl-2-cyanopyridine, react efficiently and selectively with the thiol group of cysteine residues in peptides. smolecule.comnih.gov The reaction proceeds via a nucleophilic addition of the thiol to the nitrile, forming a thioimidate intermediate. This initial addition is often reversible. nih.gov This reactivity is particularly useful in bioconjugation for labeling proteins at specific cysteine sites. smolecule.com

Beyond thiols, other nucleophiles such as Grignard reagents can add to the nitrile group of cyanopyridines to form imine anions, which upon hydrolysis yield ketones. google.comlibretexts.org This provides a pathway to synthesize more complex ketone structures.

Table 1: Nucleophilic Addition Reactions of the Nitrile Group

| Nucleophile | Intermediate Product | Final Product (after hydrolysis/rearrangement) | Application |

|---|---|---|---|

| Cysteine Thiol | Thioimidate | Thiazoline (B8809763) | Bioconjugation, Peptide Cleavage smolecule.comnih.gov |

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield a primary amide (4-acetylpicolinamide) and subsequently a carboxylic acid (4-acetylpicolinic acid). smolecule.comresearchgate.net Traditional hydrolysis often requires harsh conditions, such as high temperatures. d-nb.info

The hydrolysis process involves the nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the nitrile carbon. libretexts.org Metal catalysts can facilitate this transformation under milder conditions. d-nb.info For instance, copper(II) complexes have been shown to accelerate the hydrolysis of 2-cyanopyridine to picolinamide. researchgate.net The reaction pathway can differ depending on the conditions, with the carboxylic acid sometimes forming via a consecutive two-stage reaction involving an intermediate complex. researchgate.net Studies on the hydrolysis of 4-cyanopyridine (B195900) on gold electrodes also confirm the conversion of the CN group to a CONH₂ group. researchgate.net

Table 2: Hydrolysis Products of this compound

| Reaction Condition | Intermediate Product | Final Product |

|---|---|---|

| Acid or Base Catalysis | 4-Acetylpicolinamide | 4-Acetylpicolinic acid smolecule.comresearchgate.net |

The nitrile group is an excellent participant in cyclization reactions, acting as an electrophile to form various heterocyclic systems.

A significant application is in peptide chemistry. Following the initial nucleophilic addition of a cysteine thiol to the 2-cyano group, the adjacent amide nitrogen of the cysteine backbone can perform an intramolecular nucleophilic attack on the thioimidate intermediate. nih.gov This cyclization step forms a 2-amidethiazolidine intermediate, which can then lead to the cleavage of the peptide bond. nih.gov

Another important class of cyclizations is the Thorpe-Ziegler reaction. In this type of reaction, a nitrile reacts with an intramolecular active methylene (B1212753) group. This methodology is widely used for synthesizing fused heterocyclic rings, such as thieno[2,3-b]pyridines from cyanopyridine-2(1H)-thiones that possess a nucleophilic carbon adjacent to the nitrile. researchgate.net This demonstrates the potential for this compound derivatives to be used as precursors for complex heterocyclic structures.

Hydrolysis Reactions

Reactivity of the Acetyl Group

The acetyl group (CH₃CO) at the 4-position provides a different set of reactive possibilities, primarily centered on the electrophilicity of the carbonyl carbon and the acidity of the α-hydrogens of the methyl group.

The α-hydrogens of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile that can attack electrophilic carbonyl carbons in other molecules, leading to condensation reactions. The most common of these is the aldol (B89426) condensation. libretexts.org

In the context of this compound, the acetyl group can undergo condensation with various aldehydes, particularly aromatic aldehydes, to form α,β-unsaturated ketones, which are analogues of chalcones. researchgate.net For example, 2-acetyl-6-cyanopyridine, a close analogue, reacts with p-anisaldehyde in the presence of a base like basic alumina (B75360) to form the corresponding propen-1-one derivative. google.com These reactions are typically base-catalyzed and may sometimes be performed under solvent-free conditions. researchgate.net

Table 3: Condensation Reactions of the Acetyl Group

| Reactant | Catalyst/Conditions | Product Type |

|---|---|---|

| Aromatic Aldehyde | Base (e.g., KOH, basic alumina) | α,β-Unsaturated Ketone (Chalcone analogue) researchgate.netgoogle.com |

The formation of an enolate from the acetyl group is a key aspect of its reactivity. libretexts.orglibretexts.orgegyankosh.ac.in Treatment of this compound with a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in a non-hydroxylic solvent completely converts the ketone into its enolate conjugate base. libretexts.org

This enolate anion is a powerful carbon-based nucleophile. It can readily participate in SN2 reactions with alkyl halides. This alkylation reaction results in the formation of a new carbon-carbon bond at the α-position of the carbonyl group, effectively elongating the carbon chain. While specific examples for this compound are not detailed in the provided sources, this is a fundamental and predictable reaction for ketones. libretexts.orgmasterorganicchemistry.com The regioselectivity of such reactions is high, as only the methyl protons of the acetyl group are acidic enough to be removed.

Condensation Reactions

Reactivity of the Pyridine Ring

The chemical reactivity of the pyridine ring in this compound is significantly influenced by the electronic properties of its substituents. The pyridine ring itself is inherently electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. uiowa.edu This deficiency is greatly amplified by the presence of two strong electron-withdrawing groups (EWGs): the acetyl group at the 4-position and the cyano group at the 2-position. lkouniv.ac.in These groups decrease the electron density of the aromatic system, which governs its behavior in substitution reactions and its properties as a ligand in coordination chemistry.

In the hypothetical event that an EAS reaction could be forced to occur, the directing effects of the existing substituents would determine the position of the incoming electrophile. Both the acetyl and cyano groups are meta-directors. Therefore, substitution would be directed to the positions meta to them. In the this compound ring, the C-3 and C-5 positions are available for substitution.

The C-5 position is meta to the 4-acetyl group.

The C-3 position is meta to the 2-cyano group.

Considering both groups, the C-5 position is generally considered the most likely site for an electrophilic attack, as it is meta to the powerful deactivating group at C4 and avoids the ortho position of the other deactivating group at C2. However, due to the profound deactivation of the ring, such reactions are not common for this compound.

The highly electron-deficient nature of the pyridine ring in this compound makes it a candidate for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing cyano and acetyl groups stabilize the negative charge of the Meisenheimer complex, which is the intermediate in the SNAr mechanism. While there are no leaving groups as reactive as halides on the ring, under certain conditions, substitution can occur. For instance, photoinitiated substitution reactions have been observed where the cyano group of 4-cyanopyridine is replaced by an alkene. rsc.org This suggests that the cyano group in this compound could potentially be a target for nucleophilic displacement under specific, often photochemical, conditions. The positions most activated for nucleophilic attack are those ortho and para to the electron-withdrawing groups, namely the C-3, C-5, and C-6 positions.

This compound is a versatile ligand in coordination chemistry, capable of forming stable complexes with a variety of transition metal centers. Its coordination behavior is dictated by the available donor atoms and the electronic effects of the substituents.

This compound possesses three potential donor sites: the pyridine ring nitrogen, the carbonyl oxygen of the acetyl group, and the nitrogen of the cyano group.

Pyridine Nitrogen (Monodentate Coordination): The most common mode of coordination is through the lone pair of electrons on the pyridine nitrogen atom. dergipark.org.trcdnsciencepub.comgrafiati.com However, the strong electron-withdrawing effects of the acetyl and cyano groups reduce the basicity of the pyridine nitrogen, weakening its σ-donor capability compared to unsubstituted pyridine. Concurrently, these groups enhance the π-acceptor character of the ligand, allowing for stronger π-backbonding interactions with electron-rich metal centers. rsc.orgworldscientific.com

Cyano Group (Bridging Coordination): The nitrogen atom of the cyano group can also coordinate to a metal center. While less common than pyridine N-coordination, it allows the ligand to act in a bridging fashion, linking two metal centers. This behavior has been observed in complexes with other cyanopyridine ligands. grafiati.com

Due to the positions of the functional groups, this compound typically acts as a monodentate ligand via the pyridine nitrogen. Chelation involving both the pyridine nitrogen and the acetyl oxygen is sterically hindered and not typically observed, unlike in 2-acetylpyridine (B122185) derivatives. researchgate.net

The ability of this compound and its close analogs (4-acetylpyridine and 4-cyanopyridine) to coordinate with various metals has been extensively studied.

Ruthenium(II) Complexes: Ruthenium(II) readily forms stable, often octahedral, polypyridyl complexes. Ligands like 4-acetylpyridine (B144475) have been incorporated into complexes of the type [Ru(tpy)(bpy)(4-Ac-py)]^2+ and [Ru(bpy)2(4-Ac-py)2]^2+. researchgate.netresearchgate.net The electronic properties of the acetyl substituent allow for the fine-tuning of the complex's photophysical and electrochemical characteristics, such as the energy of metal-to-ligand charge transfer (MLCT) bands and redox potentials. researchgate.netrsc.org

Zinc(II) Complexes: Zinc(II) forms complexes with 4-acetylpyridine, typically resulting in a distorted tetrahedral geometry with the general formula [Zn(4-Ap)2X2] (where 4-Ap is 4-acetylpyridine and X is a halide). dergipark.org.tr In these complexes, the zinc atom is coordinated to two nitrogen atoms from the pyridine ligands and two halide atoms. dergipark.org.tr Zinc chloride has also been employed as a catalyst for reactions involving cyanopyridines, which proceeds through the coordination of the pyridine nitrogen to the zinc center. pitt.edu

Copper(II) Complexes: Copper(II) complexes with related 4-substituted pyridines have been well-characterized. For instance, 4-acetylpyridine and 4-cyanopyridine form complexes of the type [CuL2Cl2]. cdnsciencepub.comresearchgate.net The substituents on the pyridine ring have been found to influence not only the copper-nitrogen bond but also the copper-chlorine bonds, indicating a delocalized electronic system. cdnsciencepub.comresearchgate.net Dimeric "paddle-wheel" copper(II) carboxylate complexes using 4-cyanopyridine as an axial ligand have also been synthesized and characterized. ias.ac.in

Cobalt(II) Complexes: Cobalt(II) forms both pseudo-tetrahedral and pseudo-octahedral complexes with 4-acetylpyridine, such as [CoX2(4-acetylpyridine)2] (where X = Cl, Br, I, or NCS). rsc.org Additionally, 4-cyanopyridine has been studied as a strong π-acceptor axial ligand in cobalt(II) porphyrin complexes, where it influences the electronic and structural properties of the metalloporphyrin. rsc.org

Table of Representative Metal Complexes with Related Pyridine Ligands

| Metal Ion | Representative Ligand(s) | Typical Formula | Observed Geometry | Reference(s) |

|---|---|---|---|---|

| Ruthenium(II) | 4-Acetylpyridine, 2,2'-bipyridine | [Ru(bpy)2(4-Ac-py)2]^(2+) | Distorted Octahedral | researchgate.net |

| Zinc(II) | 4-Acetylpyridine, Halides | [Zn(4-Ap)2Cl2] | Distorted Tetrahedral | dergipark.org.tr |

| Copper(II) | 4-Cyanopyridine, 2-Chlorobenzoate | [Cu2(O2CC6H4Cl)4(4-CN-py)2] | Dinuclear Paddle-wheel | ias.ac.in |

| Copper(II) | 4-Acetylpyridine, Chloride | [Cu(4-Ac-py)2Cl2] | - | cdnsciencepub.comresearchgate.net |

| Cobalt(II) | 4-Acetylpyridine, Bromide | [CoBr2(4-Ac-py)2] | Tetrahedral | rsc.org |

Coordination Chemistry with Metal Centers

Ligand Properties and Chelation Modes

Named Reactions and Rearrangements Involving this compound

While this compound is a valuable and versatile building block in organic synthesis, it is not typically associated as a primary substrate in a specific "named reaction" in the way that, for example, acetoacetic ester is with the Hantzsch pyridine synthesis. Instead, its utility is demonstrated in its application as a reactant or precursor in various transformations. For instance, its derivatives can be used in multicomponent reactions to construct more complex heterocyclic systems, such as 2-amino-3-cyanopyridine (B104079) derivatives. smolecule.com The functional groups of this compound—the ketone, the nitrile, and the activated pyridine ring—allow it to participate in a wide array of non-named synthetic steps, including condensations, reductions, and cycloadditions, making it a key intermediate in the synthesis of diverse chemical structures. smolecule.com

Stereochemical Aspects of Reactions

The molecular structure of this compound features a prochiral ketone within the acetyl group. The carbonyl carbon is sp²-hybridized and planar, meaning a nucleophilic attack or reduction can occur from either of its two faces. This characteristic opens the door to stereoselective synthesis, where one stereoisomer is formed preferentially over the other. The primary focus of stereochemical studies involving this compound is the asymmetric reduction of the acetyl group to produce the chiral secondary alcohol, (R)- or (S)-1-(2-cyanopyridin-4-yl)ethanol. While specific studies on this compound are not extensively documented in publicly available literature, the stereochemical outcomes can be inferred from the well-established chemistry of closely related acetylpyridines.

The introduction of a stereocenter is most commonly achieved through asymmetric reduction of the ketone. This can be accomplished using chiral catalysts, which create a chiral environment that favors the formation of one enantiomer. These methods include catalytic hydrogenation, transfer hydrogenation, and hydrosilylation, often employing transition metal complexes with chiral ligands.

Asymmetric Catalytic Hydrogenation

The asymmetric hydrogenation of acetylpyridines is a widely studied and effective method for producing optically active pyridyl alcohols. rsc.org Various transition metals, including ruthenium, rhodium, and iridium, complexed with chiral phosphine (B1218219) ligands, have proven highly effective for the reduction of 2-acetylpyridine and 4-acetylpyridine. rsc.orgresearchgate.net These catalytic systems demonstrate high levels of enantioselectivity, often achieving high enantiomeric excess (ee). For instance, iridium catalysts with f-phamidol ligands have shown excellent performance in the hydrogenation of pyridyl ketones. rsc.org Similarly, rhodium catalysts with ligands like Binapine have achieved up to 99% ee in the hydrogenation of 2-pyridine ketones. researchgate.net

However, the success of these catalytic systems can be highly sensitive to the substitution pattern on the pyridine ring. rsc.org The presence of the electron-withdrawing cyano group at the 2-position in this compound would significantly alter the electronic properties and coordination behavior of the pyridine nitrogen compared to unsubstituted acetylpyridines. This modification could influence the substrate-catalyst interaction, potentially affecting both the reaction rate and the degree of enantioselectivity.

| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Acetylpyridine | RuCl₂[(S)-xylPhanePhos][(R,R)-DPEN] | (R)-1-(Pyridin-2-yl)ethanol | 78% | rsc.org |

| 2-Acetylpyridine | [Rh(COD)Binapine]BF₄ | Chiral 1-(Pyridin-2-yl)ethanol | >99% | researchgate.net |

| 2-Acetylpyridine | Ir-f-phamidol | (S)-1-(Pyridin-2-yl)ethanol | 98% | rsc.org |

| 3-Acetylpyridine | Dicyclopentylzinc / (–)-(1R,2S)-ephedrine | Chiral 1-(Pyridin-3-yl)ethanol | 28% | semanticscholar.orgresearchgate.net |

Biocatalytic and Electrochemical Reduction

Alternative strategies for stereoselective reduction include biocatalysis and electrochemical methods. Microbial reductions, often using yeast or specific enzymes (oxidoreductases), are known to enantioselectively reduce acetylpyridine derivatives. nih.govresearchgate.net For example, the yeast Candida maris has been used to reduce 5-acetylfuro[2,3-c]pyridine to the corresponding (R)-alcohol with high enantioselectivity (97% ee). nih.gov Such biocatalytic methods are valued for their high stereospecificity and mild reaction conditions.

Asymmetric electrochemical reduction offers another pathway. Studies on 4-acetylpyridine have shown that reduction at a graphite (B72142) electrode chemically modified with a chiral amino acid ester can produce the corresponding alcohol with a modest optical yield (14.7%). nih.govbeilstein-journals.org The presence of chiral alkaloids like strychnine (B123637) during electrolysis on a mercury cathode has also been shown to induce asymmetry in the reduction of both 2- and 4-acetylpyridine. nih.govbeilstein-journals.org

Diastereoselective Reactions

Beyond enantioselective reduction, reactions that create a second chiral center in a molecule that already contains one are known as diastereoselective reactions. If the chiral alcohol 1-(2-cyanopyridin-4-yl)ethanol is used in a subsequent reaction, its existing stereocenter can influence the stereochemical outcome of the new center. Furthermore, reactions involving the pyridine ring itself can be diastereoselective. For example, the catalytic formation of pyridinium (B92312) ylides from diazo compounds and their subsequent reaction with electrophilic alkenes can produce highly substituted tetrahydroindolizidines as single diastereoisomers. worktribe.com The electronic nature of the substituent on the pyridine ring, such as the cyano group in this compound, can be compatible with such stereoselective transformations. worktribe.com

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Acetyl 2 Cyanopyridine and Its Adducts

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of absorbed or scattered radiation correspond to specific molecular motions, such as the stretching and bending of chemical bonds, making it an invaluable tool for functional group identification and structural analysis.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that serves as a unique molecular "fingerprint." The spectrum of 4-Acetyl-2-cyanopyridine displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent and diagnostically significant bands include:

C≡N Stretch: The nitrile group (C≡N) gives rise to a sharp, intense absorption band typically found in the 2200-2250 cm⁻¹ region. tanta.edu.eg Theoretical studies on related cyanopyridine molecules confirm that the C≡N stretching vibration is a key spectral feature. researchgate.net

C=O Stretch: The acetyl group's carbonyl (C=O) stretching vibration produces a very strong and sharp peak, generally located between 1680 cm⁻¹ and 1715 cm⁻¹. The exact position is sensitive to the electronic effects of the pyridine (B92270) ring.

Aromatic Ring Vibrations: The pyridine ring exhibits a series of characteristic vibrations. C=C and C=N stretching modes typically appear in the 1400-1600 cm⁻¹ range. researchgate.net

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl group in the acetyl function appears in the 2850-3000 cm⁻¹ region. dergipark.org.tr

Upon the formation of adducts, such as coordination complexes with metal ions, shifts in these vibrational frequencies are expected. For instance, coordination of the nitrile nitrogen to a metal center, as seen in cobalt(III) complexes of cyanopyridines, can alter the frequency of the C≡N stretch, providing evidence of the binding interaction. cdnsciencepub.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Acetyl Methyl | 2850 - 3000 | Medium-Weak |

| C≡N Stretch | Nitrile | 2200 - 2250 | Strong, Sharp |

| C=O Stretch | Acetyl Carbonyl | 1680 - 1715 | Very Strong, Sharp |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in the polarizability of the molecule. Therefore, highly symmetric vibrations or those from non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be expected to show:

A strong band for the C≡N stretch, although its intensity relative to the IR band can vary.

Prominent signals corresponding to the pyridine ring breathing modes, which are often characteristic and strong in Raman spectra.

Signals for the C=O stretch and other vibrations also seen in the IR spectrum.

Studies on related molecules like 4-cyanopyridine (B195900) have shown that the Raman signal for the CN stretching vibration can be strongly enhanced and its frequency shifted upon adsorption to metal surfaces (a form of adduct), indicating a direct interaction between the nitrile group and the surface. researchgate.netresearchgate.net This surface-enhanced Raman scattering (SERS) effect highlights how Raman spectroscopy can be used to study the orientation and binding of molecules in adducts.

A definitive assignment of all observed vibrational modes in the FT-IR and Raman spectra of this compound requires sophisticated analysis, often aided by computational chemistry. researchgate.net Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities with a high degree of accuracy. researchgate.netdergipark.org.tr By comparing the experimental spectra with the calculated results, each band can be assigned to a specific molecular motion (e.g., stretching, bending, rocking, or twisting) of a particular bond or group.

Based on studies of 4-acetylpyridine (B144475) and various cyanopyridines, a detailed assignment can be proposed. researchgate.netdergipark.org.tr For example, the bands in the 1400-1600 cm⁻¹ region can be specifically assigned to individual C-C and C-N stretching modes within the ring, while lower frequency bands correspond to in-plane and out-of-plane bending of C-H bonds and the deformation modes of the acetyl group.

Table 2: Tentative Detailed Vibrational Assignment for this compound

| Frequency Range (cm⁻¹) | Assignment |

| 3100 - 3000 | Aromatic C-H stretching |

| 3000 - 2850 | Methyl C-H symmetric & asymmetric stretching |

| ~2230 | C≡N nitrile stretching |

| ~1700 | C=O acetyl stretching |

| 1600 - 1550 | Pyridine ring (C=C, C=N) stretching |

| 1450 - 1400 | Methyl C-H asymmetric bending |

| ~1360 | Methyl C-H symmetric bending |

| 1250 - 1100 | In-plane C-H bending, C-C stretching |

| Below 1000 | Ring breathing modes, out-of-plane C-H bending |

Raman Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

The ¹H NMR spectrum of this compound provides precise information about its hydrogen atoms. The spectrum shows four distinct signals corresponding to the three protons on the pyridine ring and the three equivalent protons of the acetyl methyl group. thieme-connect.de

Methyl Protons: A singlet at approximately δ 2.68 ppm corresponds to the three protons of the methyl group (–CH₃). The singlet nature indicates no adjacent protons to couple with. thieme-connect.de

Ring Protons: The three protons on the pyridine ring are chemically distinct and appear as coupled signals in the aromatic region of the spectrum.

A doublet of doublets at δ 7.95 ppm (J = 5.1, 1.7 Hz) is assigned to the proton at position 5 (H-5). thieme-connect.de

A doublet of doublets at δ 8.13 ppm (J = 1.7, 0.8 Hz) corresponds to the proton at position 3 (H-3). thieme-connect.de

A doublet of doublets at δ 8.94 ppm (J = 5.1, 0.8 Hz) is attributed to the proton at position 6 (H-6). thieme-connect.de

The coupling constants (J values) reveal the spatial relationship between the protons, confirming their positions on the pyridine ring.

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Number of Protons | Assignment |

| 2.68 | s (singlet) | - | 3H | -CH₃ (Acetyl) |

| 7.95 | dd (doublet of doublets) | 5.1, 1.7 | 1H | H-5 |

| 8.13 | dd (doublet of doublets) | 1.7, 0.8 | 1H | H-3 |

| 8.94 | dd (doublet of doublets) | 5.1, 0.8 | 1H | H-6 |

| (Data sourced from a study conducted in CDCl₃). thieme-connect.de |

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, eight distinct signals are observed, confirming the presence of all eight carbon atoms. thieme-connect.de

Carbonyl Carbon: The signal for the carbonyl carbon (C=O) of the acetyl group appears furthest downfield, at δ 194.9 ppm, which is characteristic for ketone carbons. thieme-connect.deoregonstate.edu

Pyridine Ring Carbons: Five signals correspond to the carbons of the pyridine ring. Their chemical shifts are influenced by the nitrogen atom and the attached functional groups. The signals appear at δ 152.4, 143.6, 126.1, and 124.4 ppm, along with the carbon bearing the cyano group at δ 133.8 ppm (a typical value for a substituted pyridine carbon). thieme-connect.de

Nitrile Carbon: The carbon of the nitrile group (–C≡N) is observed at δ 116.6 ppm. thieme-connect.de This falls within the typical range for nitrile carbons. oregonstate.edu

Methyl Carbon: The signal for the methyl carbon (–CH₃) is found furthest upfield at δ 26.6 ppm. thieme-connect.de

Table 4: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 26.6 | -CH₃ (Acetyl) |

| 116.6 | -C≡N (Nitrile) |

| 124.4 | C-5 |

| 126.1 | C-3 |

| 143.6 | C-2 |

| 152.4 | C-6 |

| 194.9 | C=O (Carbonyl) |

| (Note: One pyridine carbon signal at C-4 is also present in the aromatic region, with a reported value of 143.6 ppm, potentially overlapping or referring to C-4 instead of C-2 based on typical substitution patterns). thieme-connect.de |

Proton Nuclear Magnetic Resonance (¹H NMR)

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) can provide its exact mass, confirming its elemental composition (C₈H₆N₂O). The computed molecular weight is 146.15 g/mol . nih.gov

Different ionization techniques can be employed. Electron Ionization (EI) would likely lead to significant fragmentation, providing structural information. Key fragmentation pathways would involve the loss of the acetyl group (as a CH₃CO radical or ketene) and cleavage of the pyridine ring. Chemical Ionization (CI) is a softer ionization method that would likely produce a prominent protonated molecule peak [M+H]⁺. Studies on pyridine derivatives using acetone (B3395972) chemical ionization have shown that the formation of [M+H]⁺ ions and adducts like [M+43]⁺ and [M+59]⁺ is common, with the relative abundances depending on the substituent's position and nature. researchgate.net For instance, in 3-cyanopyridine (B1664610), adduct formation is significant. researchgate.net The presence of the acetyl group at the 4-position and the cyano group at the 2-position in this compound would influence the stability and fragmentation of these adducts.

A patent for the related isomer, 2-acetyl-6-cyanopyridine, when part of a larger molecule, demonstrated the utility of mass spectrometry in confirming the structure of complex pyridine derivatives. google.com

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₈H₆N₂O | nih.gov |

| Molecular Weight (Computed) | 146.15 g/mol | nih.gov |

| Exact Mass (Computed) | 146.048012819 Da | nih.gov |

| Expected Adducts (Acetone CI) | [M+H]⁺, [M+43]⁺, [M+59]⁺ | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique would reveal critical information for this compound, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding or π-π stacking.

It can be hypothesized that in the crystalline form of this compound, the nitrogen atom of the cyano group and the oxygen atom of the acetyl group could act as hydrogen bond acceptors, interacting with hydrogen atoms from neighboring molecules to form a stable, ordered lattice. The determination of its crystal structure would be a significant step in understanding its solid-state properties and reactivity.

Computational Chemistry and Theoretical Studies on 4 Acetyl 2 Cyanopyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. semanticscholar.org DFT methods calculate the total energy of a system based on its electron density, which is then used to determine various molecular properties. For substituted pyridines, DFT has been successfully used to predict geometries, electronic characteristics, and reactivity. nih.govresearchgate.net The B3LYP functional is a popular hybrid functional that has proven effective for calculating the energy and geometry of small organic molecules. nih.gov

Geometry optimization is a computational process used to find the equilibrium structure of a molecule, corresponding to the minimum energy on its potential energy surface. researchgate.net This procedure provides crucial information on bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT calculations have been shown to yield optimized geometric parameters that are in good agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.net

The optimization of 4-Acetyl-2-cyanopyridine would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. In similar studies on cyanopyridine derivatives, the B3LYP method combined with basis sets like 6-31G* or 6-311++G(d,p) has been effectively used to determine optimized structures in the gas phase or in solution. researchgate.netscirp.org The resulting optimized geometry is the foundation for all subsequent computational analyses, including vibrational frequency and electronic property calculations. dergipark.org.tr

Table 1: Key Geometric Parameters for Optimization This table outlines the principal geometric parameters that are determined during the geometry optimization of a molecule like this compound. Specific values for the target molecule are not available in the cited literature, but the table illustrates the type of data obtained.

| Parameter Type | Description |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C=N, C=O, C-H). |

| Bond Angles (°) | |

| The angle formed between three connected atoms (e.g., C-C-C, C-N-C). | |

| Dihedral Angles (°) | The angle between two intersecting planes, often used to define the conformation of the molecule (e.g., the rotation of the acetyl group relative to the pyridine ring). |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum and to predict its infrared (IR) and Raman spectra. A stable structure will have no imaginary (negative) frequencies. bohrium.com These calculations predict the frequencies of the normal modes of vibration, which correspond to the absorption peaks in experimental spectra. scirp.org

For related molecules like 4-acetylpyridine (B144475) and other cyanopyridine derivatives, DFT calculations have been used to assign vibrational modes. scirp.orgdergipark.org.tr The process involves computing the second derivatives of the energy with respect to atomic displacements. The calculated frequencies are often scaled by an empirical factor to better match experimental values due to the approximations inherent in the theoretical models. dergipark.org.tr Analysis of the potential energy distribution (PED) is then used to assign the calculated frequencies to specific molecular motions, such as stretching, bending, or torsional modes. acs.org

The electronic structure of a molecule governs its chemical behavior, and DFT provides several ways to analyze it. Key aspects include the distribution of frontier molecular orbitals and the molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the molecule's ionization potential (electron-donating ability), while the LUMO energy relates to its electron affinity (electron-accepting ability).

The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. For cyanopyridine derivatives, the HOMO and LUMO are typically distributed across the π-conjugated system. researchgate.net In a study on a complex containing 4-cyanopyridine (B195900), the HOMO-LUMO energy gap was calculated to be small, suggesting significant charge transfer capabilities. researchgate.net

Table 2: Conceptual Outline of HOMO-LUMO Analysis This table explains the significance of the parameters obtained from a HOMO-LUMO analysis.

| Parameter | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the energy of the outermost electrons; related to the capacity to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the energy of the first available empty orbital; related to the capacity to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | ΔE = ELUMO - EHOMO. Indicates molecular reactivity, stability, and the energy of the lowest electronic excitation. |

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The MESP is calculated at the van der Waals surface of the molecule and is color-coded to show different potential regions.

Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, are electron-poor, and are prone to nucleophilic attack.

Green regions represent neutral potential.

MESP analysis is a valuable tool for understanding intermolecular interactions and predicting chemical reactivity. For pyridine derivatives, the nitrogen atom of the ring and the oxygen atom of a carbonyl group are typically regions of high negative potential (red), making them likely sites for electrophilic interaction. scirp.orgresearchgate.net The hydrogen atoms on the ring, being electron-deficient, would show positive potential (blue).

Global reactivity descriptors are chemical concepts derived from DFT that quantify the reactivity of a molecule as a whole. These descriptors are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO). They provide a quantitative measure of molecular stability and reactivity, complementing the qualitative picture given by MESP maps.

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. It is calculated as η ≈ (ELUMO - EHOMO) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is defined as ω = μ² / (2η).

These descriptors are widely used to compare the reactivity of different molecules within a series. For example, studies on various heterocyclic compounds have used these descriptors to correlate theoretical reactivity with observed biological activity.

Table 3: Common Global Reactivity Descriptors from DFT

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (I - A) / 2 | The resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO analysis)

Molecular Dynamics Simulations (if applicable)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific, published Molecular Dynamics (MD) simulation studies focusing exclusively on this compound are not widely available, the technique is highly applicable for understanding its behavior in various environments. MD simulations can provide critical insights into the stability of the molecule, its conformational dynamics, and its interactions with solvent molecules or biological receptors.

For instance, MD simulations have been employed to study the behavior of related nitrile-functionalized molecules at interfaces, using the vibrational frequency of the cyano (C≡N) group as a probe for the local electric field and hydrogen-bonding dynamics. researchgate.net A similar approach for this compound could elucidate how it interacts with water or other solvents, revealing details about solvation shells and the dynamics of hydrogen bonding to the pyridine nitrogen and acetyl oxygen. In the context of drug design, where cyanopyridine scaffolds are of interest, MD simulations can be used to analyze the stability of the molecule within a protein's binding pocket, providing information on binding poses and interaction energies over time. hmdb.carsc.org

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to build mathematical models linking a compound's chemical structure to its biological activity or physicochemical properties, respectively. upi.edu These models are essential in medicinal chemistry and materials science for predicting the properties of new, unsynthesized compounds. tsijournals.comdergipark.org.tr

The cyanopyridine structural motif is present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties. nih.govresearchgate.net A QSAR model for a series of this compound derivatives could predict their potential efficacy as inhibitors of a specific enzyme, guiding the synthesis of more potent analogues.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors fall into several categories:

Electronic Descriptors: Such as dipole moment and electrostatic potentials, which describe the electronic distribution.

Steric Descriptors: Which relate to the size and shape of the molecule.

Lipophilic Descriptors: Such as the logarithm of the partition coefficient (LogP), which measures a compound's hydrophobicity.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

For this compound, these descriptors can be readily calculated using computational software. These calculated values then form the basis for building a predictive model.

Table 1: Selected Computed Molecular Descriptors for this compound

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 146.15 g/mol | The sum of the atomic weights of all atoms in the molecule. scielo.br |

| XLogP3-AA | 0.6 | A computed measure of the molecule's lipophilicity (octanol-water partition coefficient). scielo.br |

| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms attached to electronegative atoms (N, O). scielo.br |

| Hydrogen Bond Acceptor Count | 3 | The number of electronegative atoms (N, O) capable of accepting a hydrogen bond. scielo.br |

| Polar Surface Area | 53.8 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. scielo.br |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are exceptionally powerful for predicting the spectroscopic properties of molecules. nih.govdergipark.org.tr These theoretical predictions are invaluable for interpreting and assigning experimental spectra. rasayanjournal.co.in

Vibrational Spectroscopy (FT-IR & Raman): DFT calculations can accurately predict the vibrational frequencies of a molecule. asianpubs.org For this compound, this allows for the assignment of specific bands in the experimental FT-IR and Raman spectra to particular molecular motions, such as the characteristic stretching vibrations of the acetyl C=O and the cyano C≡N groups. The correlation between calculated and experimental frequencies confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is the standard for calculating NMR chemical shifts (¹H and ¹³C). rasayanjournal.co.in Theoretical predictions can help resolve ambiguities in complex spectra and assign signals to specific nuclei within the molecule. For this compound, calculations would predict the chemical shifts of the three distinct aromatic protons and the methyl group protons, taking into account the electron-withdrawing effects of the acetyl and cyano substituents.

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. researchgate.netrasayanjournal.co.in These calculations provide the maximum absorption wavelength (λmax) and the oscillator strength of the transition. This information helps to understand the nature of the electronic excitations (e.g., n→π* or π→π*) responsible for the observed color and photochemical properties of the compound.

Table 2: Correlation of Typical Spectroscopic Data for this compound

| Spectroscopic Technique | Key Functional Group / Proton | Typical Experimental Range | Computational Prediction Method | Predicted Information |

|---|---|---|---|---|

| FT-IR | C≡N (Nitrile) | 2200-2240 cm⁻¹ acs.org | DFT | Vibrational Frequency and Intensity |

| FT-IR | C=O (Ketone) | 1680-1700 cm⁻¹ acs.org | DFT | Vibrational Frequency and Intensity |

| ¹H NMR | Pyridine Ring Protons | δ 7.5-9.0 ppm | DFT/GIAO | Chemical Shift (δ) |

| ¹H NMR | -CH₃ (Acetyl) | δ 2.5-2.8 ppm | DFT/GIAO | Chemical Shift (δ) |

| ¹³C NMR | C≡N (Nitrile) | δ 115-120 ppm | DFT/GIAO | Chemical Shift (δ) |

| ¹³C NMR | C=O (Ketone) | δ 195-205 ppm | DFT/GIAO | Chemical Shift (δ) |

| UV-Vis | π → π* transitions | ~250-350 nm | TD-DFT | Absorption Wavelength (λmax) |

Solvent Effects on Reactivity and Electronic Structure

The chemical environment, particularly the solvent, can significantly influence the properties and behavior of a molecule. Computational models are essential for understanding these solvent effects at a microscopic level.

Effects on Electronic Structure: The polarity of a solvent can alter the electronic ground and excited states of a molecule to different extents. This phenomenon, known as solvatochromism, results in a shift of the UV-Vis absorption bands as the solvent is changed. Computational methods, such as TD-DFT combined with a Polarizable Continuum Model (PCM), can simulate these effects. researchgate.netrasayanjournal.co.in In these models, the solvent is treated as a continuous medium with a specific dielectric constant, allowing for the calculation of spectral shifts and providing insight into how the solvent stabilizes the molecule's different electronic states.

Effects on Reactivity: Solvents can play a directing role in chemical reactions. For electron-deficient pyridine rings like 4-cyanopyridine, the solvent and pH can dramatically alter the regioselectivity of reactions such as radical alkylation. scielo.br Theoretical models can rationalize these effects by calculating how the solvent influences the distribution of electronic charge and the energies of frontier molecular orbitals (HOMO and LUMO) across the pyridine ring. scielo.br For this compound, computational studies could predict how different solvents might affect the accessibility and reactivity of various sites on the molecule, guiding the choice of reaction conditions to achieve a desired outcome.

Applications of 4 Acetyl 2 Cyanopyridine in Chemical and Biomedical Sciences

Role as a Building Block in Organic Synthesis

In the field of organic synthesis, 4-acetyl-2-cyanopyridine serves as a key building block, prized for its reactivity which allows for the construction of a diverse array of molecular architectures. The electron-withdrawing nature of both the cyano and acetyl groups activates the pyridine (B92270) ring, making it amenable to various chemical transformations. nih.govthieme-connect.de

The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, and this compound is an important precursor for creating more complex heterocyclic systems. nih.govresearchgate.netcem.com The presence of the ketone and nitrile functionalities allows for a range of cyclization reactions. For instance, cyanopyridines are used as starting materials for creating fused heterocyclic systems and other intricate molecular frameworks. thieme-connect.decem.com

One general strategy involves multicomponent reactions where the acetyl and cyano groups participate in the formation of new rings. For example, derivatives of 2-amino-3-cyanopyridine (B104079) can be synthesized through a multicomponent reaction involving a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). smolecule.com While not directly starting from this compound, this illustrates a common synthetic route for which it could be a key precursor or intermediate. The reactivity of the acetyl group, for instance, allows for condensation reactions, while the cyano group can participate in cyclizations to form new heterocyclic rings. nih.govekb.eg

Table 1: Examples of Heterocyclic Synthesis Involving Pyridine Precursors

| Precursor(s) | Reagent(s) | Product Type | Significance | Reference(s) |

|---|---|---|---|---|

| 4-Acetylpyridine (B144475), Malononitrile, Dimedone | Reflux | Tetrahydro-4H-chromene derivative | Synthesis of complex heterocyclic scaffolds with potential biological activity. | nih.gov |

| Aldehyde, Malononitrile, Ketone, Ammonium Acetate | Water, 60°C | 2-Amino-3-cyanopyridine derivative | Environmentally benign approach to synthesizing substituted pyridines. | smolecule.com |

This table presents examples of reactions used to build complex heterocyclic compounds, illustrating the synthetic utility of functionalized pyridines.

Cyanopyridines, including this compound, are well-established precursors for the synthesis of corresponding carboxylic acids, aldehydes, and ketones. thieme-connect.de The cyano group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to an amine or an aldehyde.

Specifically, the conversion of a cyano group to other functionalities is a fundamental transformation in organic synthesis. Research has demonstrated the direct cyanation of pyridines to produce 2-cyanopyridines, which are then highlighted as useful for preparing acids and aldehydes. thieme-connect.de For example, this compound can be transformed into 2-cyanopyridine-4-carboxaldehyde, showcasing its role as a direct precursor to an aldehyde derivative. chemicalbook.com These transformations are critical as they allow for the introduction of new reactive sites on the pyridine ring, further expanding its synthetic utility.

Synthesis of Complex Heterocyclic Compounds

Medicinal Chemistry and Drug Design

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule like a peptide or protein. 2-Cyanopyridine (B140075) derivatives have been identified as highly effective reagents for this purpose, reacting selectively with specific amino acid residues under mild, aqueous conditions. nih.govrsc.org The reactivity of the 2-cyano group is enhanced by the presence of electron-withdrawing groups on the pyridine ring, such as the 4-acetyl group. nih.gov